4-hidroxicoumarinas

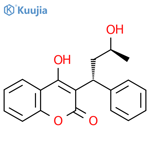

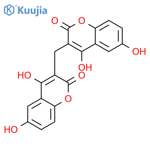

4-Hydroxycoumarins are a class of natural organic compounds characterized by the presence of a coumarin nucleus with a hydroxy group attached at the 4-position. These molecules exhibit a wide range of biological activities, including potential anti-inflammatory and antioxidant properties. Structurally, they typically consist of a benzopyrone ring system with one or more hydroxyl groups, which can significantly influence their chemical reactivity and solubility.

From a pharmaceutical perspective, 4-hydroxycoumarins have garnered attention due to their ability to interact with various biological targets. For instance, some derivatives may act as inhibitors of enzymes such as cytochrome P450 or prostaglandin synthase, which are involved in the metabolism and inflammation pathways.

In terms of synthetic chemistry, 4-hydroxycoumarins can be prepared through a variety of methods including condensation reactions between benzaldehyde and acetaldehyde followed by oxidation. Their diverse structures make them valuable tools for studying biological mechanisms and developing potential therapeutic agents.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

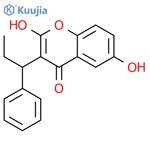

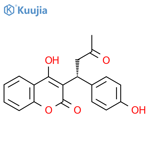

|

2H-1-Benzopyran-2-one,4,6-dihydroxy-3-(1-phenylpropyl)- | 55789-05-4 | C18H16O4 |

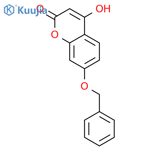

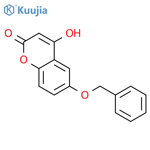

|

4-Hydroxy-7-benzyloxycoumarin | 30992-66-6 | C16H12O4 |

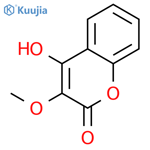

|

4-Hydroxy-3-methoxy-2H-chromen-2-one | 37571-01-0 | C10H8O4 |

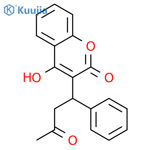

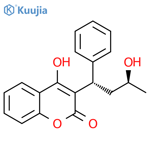

|

Warfarin-d | 75472-93-4 | C19H16O4 |

|

(R)-4’-Hydroxy Warfarin | 63740-78-3 | C19H16O5 |

|

4-Hydroxy-6-benzyloxycoumarin | 30992-65-5 | C16H12O4 |

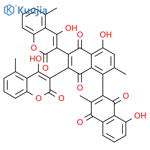

|

[1,2'-Binaphthalene]-1',4',5,8-tetrone,4,8'-dihydroxy-6,7-bis(4-hydroxy-5-methyl-2-oxo-2H-1-benzopyran-3-yl)-2,3'-dimethyl- | 874340-45-1 | C42H26O12 |

|

S,S-Warfarin Alcohol | 40281-80-9 | C19H18O4 |

|

R,S-Warfarin alcohol | 37571-78-1 | C19H18O4 |

|

3,3'-methylenebis(4,6-dihydroxycoumarin) | 1333325-28-2 | C19H12O8 |

Literatura relevante

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

Proveedores recomendados

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados